molecular formula C4H9NO5S B8763361 Methacrylammonium hydrogen sulfate CAS No. 3351-73-3

Methacrylammonium hydrogen sulfate

Cat. No.: B8763361
CAS No.: 3351-73-3
M. Wt: 183.19 g/mol
InChI Key: NTQWADDNQQUGRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methacrylammonium hydrogen sulfate is a useful research compound. Its molecular formula is C4H9NO5S and its molecular weight is 183.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

3351-73-3

Molecular Formula

C4H9NO5S

Molecular Weight

183.19 g/mol

IUPAC Name

2-methylprop-2-enamide;sulfuric acid

InChI

InChI=1S/C4H7NO.H2O4S/c1-3(2)4(5)6;1-5(2,3)4/h1H2,2H3,(H2,5,6);(H2,1,2,3,4)

InChI Key

NTQWADDNQQUGRH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)N.OS(=O)(=O)O

Related CAS

3351-73-3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Heretofore, an α,β-unsaturated carboxylic acid ester, for example, methyl methacrylate, has been produced by treating acetone cyanohydrin with concentrated sulfuric acid to form methacrylamide sulfate and esterifying it with methanol.
[Compound]
Name
α,β-unsaturated carboxylic acid ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methacrylates have been commercially prepared by reacting acetone cyanohydrin and sulfuric acid to form methacrylamide sulfate and then adding water and an alcohol to effect hydrolysis and esterification.
[Compound]
Name
Methacrylates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

At present, a process for the production of acrylamide or methacrylamide on an industrial scale comprises first reacting acrylonitrile or methacrylonitrile with sulfuric acid to form acrylamide sulfate or methacrylamide sulfate and successively neutralizing the sulfate to separate acrylamide or methacrylamide. According to this process, however, polymerization tends to take place during the production of acrylamide sulfate or methacrylamide sulfate and separation of acrylamide or methacrylamide by successively neutralizing said sulfate is extremely difficult.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.